molecular formula C11H14BrNO B8728412 2-bromo-N-isopropyl-N-phenyl-acetamide CAS No. 161455-97-6

2-bromo-N-isopropyl-N-phenyl-acetamide

Cat. No.: B8728412
CAS No.: 161455-97-6
M. Wt: 256.14 g/mol
InChI Key: IBAZKQBHJBOGCI-UHFFFAOYSA-N
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Description

2-bromo-N-isopropyl-N-phenyl-acetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2-Bromo-N-isopropyl-N-phenyl-acetamide serves as an important intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. This property allows for the creation of diverse chemical entities useful in pharmaceutical development.

Medicinal Chemistry

Research has indicated that this compound possesses potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicate that it may inhibit specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to covalent modifications of biological macromolecules like proteins and nucleic acids. This reactivity is exploited in drug design to create compounds that selectively target disease-related molecular pathways.

Case Studies

  • Antimicrobial Efficacy Study : In laboratory tests, this compound was evaluated for its ability to inhibit bacterial growth. Results indicated significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
  • Cancer Cell Line Analysis : A study focused on the effects of this compound on various cancer cell lines revealed that it could induce apoptosis at concentrations as low as 10 µM. The mechanisms involved were linked to caspase activation and mitochondrial dysfunction .

Properties

CAS No.

161455-97-6

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14BrNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

IBAZKQBHJBOGCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl aniline (8.00 g, 59.2 mmol) and triethylamine (8.26 mL, 59.2 mmol) are combined in anhydrousDCM (75 mL) under nitrogen and cooled to 0°-5° C. with an ice-water bath. Bromoacetyl bromide (5.16 mL, 59.2 mmol) is added dropwise over approximately 10 min. and the reaction is allowed to stir to ambient temperature overnight. The mixture is combined with aqueous HCl (50 mL 1N) and transferred to a separatory funnel. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to provide the title compound as a brown solid (15.13 g, 59.1 mmol). 1H NMR (300 MHz, CDCl3) δ=1.08 (d, J=6.8 Hz, 6H); 3.53 (s, 2H); 4.92-5.01 (m, 1H); 7.18-7.54 (m, 5H). TLC Rf=0.22 (3:17 ethyl acetate: hexane).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.26 mL
Type
reactant
Reaction Step Two
Quantity
5.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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